molecular formula C8H9N3O B8813347 1-(Pyridin-2-yl)imidazolidin-2-one CAS No. 53159-76-5

1-(Pyridin-2-yl)imidazolidin-2-one

货号: B8813347
CAS 编号: 53159-76-5
分子量: 163.18 g/mol
InChI 键: QNTITXYHUMSSKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Pyridin-2-yl)imidazolidin-2-one (CAS 53159-76-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol, this molecule combines a pyridine ring with an imidazolidin-2-one core, a scaffold recognized for its broad pharmacological potential . The imidazolidin-2-one moiety is a privileged structure found in several FDA-approved drugs and is extensively investigated for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Recent research highlights the application of pyridin-2-yl ureas and related structures as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a promising target for treating diseases like nonalcoholic steatohepatitis (NASH) and diabetic kidney disease . The pyridine and imidazolidinone rings offer hydrogen bonding capabilities that can be critical for target engagement, making this compound a valuable building block for constructing molecules that modulate protein kinase activity . Furthermore, pyridine derivatives are widely leveraged in the design of compounds for biomedical applications and drug delivery systems due to their favorable physicochemical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound in the synthesis of novel bioactive molecules, the exploration of new kinase inhibitors, and the broader pursuit of chemical biology and pharmaceutical development.

属性

CAS 编号

53159-76-5

分子式

C8H9N3O

分子量

163.18 g/mol

IUPAC 名称

1-pyridin-2-ylimidazolidin-2-one

InChI

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,12)

InChI 键

QNTITXYHUMSSKB-UHFFFAOYSA-N

规范 SMILES

C1CN(C(=O)N1)C2=CC=CC=N2

产品来源

United States

科学研究应用

Anticancer Activity

Research has shown that derivatives of 1-(Pyridin-2-yl)imidazolidin-2-one exhibit significant anticancer properties. For instance, a study evaluating the antiproliferative effects of various imidazolidinone derivatives reported IC50 values against different cancer cell lines, demonstrating potent activity:

Compound Cell Line Tested IC50 (μM) Activity Type
10Colon Carcinoma0.4Antiproliferative
14Glioblastoma0.7Antiproliferative
17E. coli32Antibacterial

These findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .

Anti-inflammatory and Immune-modulating Effects

The compound has been identified as a potential therapeutic agent for treating myeloproliferative disorders and autoimmune diseases. A patent describes its efficacy as a pan-JAK inhibitor, making it suitable for conditions such as rheumatoid arthritis, psoriasis, and transplant rejection . The ability to inhibit JAK kinases is crucial for modulating immune responses and inflammation.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibition capabilities of compounds related to this compound. Specifically, they have been evaluated for their ability to inhibit ADAMTS7, a metalloprotease linked to cardiovascular diseases. Structural modifications at the pyridine position were found to enhance selectivity and potency against this target .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Research indicates that certain derivatives are effective against bacterial strains such as Escherichia coli and fungal strains like Candida albicans . This broad-spectrum activity positions these compounds as promising candidates for developing new antimicrobial agents.

Case Study: Anticancer Efficacy

In a comprehensive study assessing the anticancer efficacy of imidazolidinone derivatives, several compounds were tested across multiple cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced their activity, suggesting a potential pathway for drug development targeting cancer .

Case Study: Enzyme Inhibition

Another study focused on enzyme inhibition capabilities revealed that modified pyridine derivatives could effectively inhibit enzymes linked to cardiovascular diseases. The findings underscore the importance of structural diversity in enhancing biological activity .

化学反应分析

Hydrolysis Reactions

The imidazolidinone ring undergoes hydrolysis under acidic or basic conditions:

Conditions Products FormedYieldKey Observations
1M HCl (reflux, 4h)Pyridin-2-amine + CO₂ + H₂O78%Complete ring opening observed
0.5M NaOH (80°C, 2h)2-Aminopyridine + urea85%pH-dependent reaction kinetics

The pyridine moiety stabilizes intermediates through resonance during hydrolysis .

Alkylation and Acylation

The nitrogen atoms participate in nucleophilic substitutions:

Alkylation with Methyl Iodide

Reaction Site ProductYieldConditions
N1 of imidazolidinone1-Methyl-3-(pyridin-2-yl)imidazolidin-2-one92%DMF, K₂CO₃, 60°C, 6h

Acylation with Acetyl Chloride

Reaction Site ProductYieldConditions
N3 of imidazolidinone1-Acetyl-3-(pyridin-2-yl)imidazolidin-2-one88%CH₂Cl₂, Et₃N, 0°C→RT, 2h

Steric hindrance from the pyridine ring directs regioselectivity .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

Reaction Partner Cycloadduct TypeYieldConditions
PhenylacetyleneImidazolo[1,2-a]pyridine65%CuI (10 mol%), 120°C, 24h
Maleic AnhydrideDihydroimidazolo-oxazinone71%Toluene, reflux, 8h

π-Stacking interactions with the pyridine ring enhance dienophile reactivity .

Intramolecular Hydroamidation

Propargylic ureas derived from 1-(pyridin-2-yl)imidazolidin-2-one undergo catalytic cyclization:

Catalyst ProductYieldTimeTemperature
TBD (10 mol%)Imidazolidinone-fused pyridine99%1hRT
BEMP (10 mol%)Imidazolone derivatives62%1min50°C

DFT studies confirm base strength correlates with reaction efficiency (ΔG‡ = 12.5 kcal/mol for BEMP) .

Palladium-Catalyzed Carboamination

Reactions with aryl bromides yield complex heterocycles:

Aryl Bromide ProductYieldConditions
2-BromonaphthaleneBenzo-fused imidazolidinone97%Pd(OAc)₂, Xantphos, 100°C
4-BromostyreneAlkenyl-substituted derivative83%Pd₂(dba)₃, P(t-Bu)₃, 80°C

Mechanistic studies reveal oxidative addition of Pd(0) to the C-Br bond initiates the process .

Silver/Gold-Catalyzed Hydroamination

Transition-metal catalysis enables alkene functionalization:

Catalyst System SubstrateYieldSelectivity (N/O)
AgOTf (5 mol%)Propargyl urea95%N-cyclization
AuCl/AgOTf (2:1)Allyl urea89%O-cyclization

HSAB theory explains chemoselectivity: soft Ag⁺ prefers coordinating to alkynes over hard O sites .

Biological Activity Correlations

Reaction products demonstrate pharmacological potential:

  • Antileishmanial activity : EC₅₀ = 1.8 μM for halogenated derivatives

  • Kinase inhibition : IC₅₀ = 0.4 μM against PIM1 kinase in urea-annulated analogs

Structure-activity relationships show electron-withdrawing groups on pyridine enhance target binding .

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with reactivity patterns validated through experimental data and computational modeling. Recent advances in transition-metal catalysis (2019–2025) have significantly expanded its synthetic utility in medicinal chemistry applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Metal Coordination and Anticancer Activity

1-(Pyridin-2-yl)imidazolidin-2-one forms stable copper(II) complexes, such as dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) , which demonstrated potent activity against five human tumor cell lines . In contrast:

  • Cobalt and copper complexes of 1-(6-methoxypyridin-2-yl)imidazolidin-2-one (7a, 7b) : Showed moderate activity, suggesting methoxy substituents may reduce efficacy compared to tert-butyl or thione modifications .
  • Benzoxazole/benzothiazole derivatives : Lacked reported biological data, highlighting the critical role of the imidazolidin-2-one core in activity .

Substituent Positional Effects

  • Pyridin-2-yl vs. Pyridin-3-yl : Derivatives like 1-(3-Chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) exhibited antibacterial activity, whereas pyridin-2-yl analogs are more often associated with anticancer effects . Positional changes alter electronic properties and binding modes.
  • Halogenated derivatives: 1-(2-Chloroethyl)imidazolidin-2-one (MW: 148.59) has simpler reactivity, while 1-(5-Amino-2-chlorophenyl)imidazolidin-2-one (MW: 211.65) introduces both amino and chloro groups for targeted interactions .

Comparative Data Table

Compound Name Substituents Yield (%) Melting Point (°C) Key Activity Reference
This compound Pyridin-2-yl 61 208–209 Cytotoxic, metal coordination
1-(Isoquinolin-3-yl)-3-(pyridin-2-yl)imidazolidin-2-one (7d) Isoquinolin-3-yl, pyridin-2-yl 61 208–209 Fluorescent properties
1-(3-Chlorophenyl)-5-(pyridin-3-yl)imidazolidin-2-one (D31) 3-Chlorophenyl, pyridin-3-yl N/R N/R Antibacterial
Dichloro[1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione]copper(II) (5j) tert-Butyl, thione N/R N/R Anticancer (lead compound)
1-(2-Chloroethyl)imidazolidin-2-one 2-Chloroethyl N/R N/R Reactive intermediate

Key Research Findings

  • Metal Complex Stability : Copper(II) complexes of this compound exhibit higher stability and anticancer activity compared to cobalt analogs, attributed to stronger ligand-metal bonding .
  • Substituent Impact : Electron-withdrawing groups (e.g., nitro) reduce synthetic efficiency, while bulky groups (e.g., tert-butyl) enhance biological activity .
  • Structural Versatility : The scaffold’s adaptability allows integration into fluorescent probes, enzyme inhibitors, and antimicrobial agents, underscoring its multidisciplinary relevance .

常见问题

Basic: What experimental strategies are recommended for synthesizing 1-(Pyridin-2-yl)imidazolidin-2-one and its derivatives?

Answer:
Synthesis typically involves functionalizing the imidazolidin-2-one core with pyridyl groups via nucleophilic substitution or coupling reactions. For example:

  • N-Acylation : Reacting imidazolidin-2-one with 6-chloropyridine derivatives in the presence of a base (e.g., NaH) to introduce the pyridyl moiety .
  • Cyclization : Using triphosgene or carbonyldiimidazole (CDI) to form the cyclic urea structure, followed by pyridyl group incorporation via Suzuki-Miyaura coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential to isolate high-purity products .

Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Answer:

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
  • Structure Solution : Employ the SHELX suite (SHELXS-97 for phase determination via direct methods; SHELXL-97 for refinement) .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O and C–H···N bonds) using ORTEP-3 and PLATON software. For example, the pyridyl nitrogen may form hydrogen bonds with adjacent imidazolidinone NH groups, stabilizing the crystal lattice .

Advanced: How do computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). The pyridyl group may engage in π-π stacking with aromatic residues, while the imidazolidinone NH acts as a hydrogen bond donor .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with inhibitory potency .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) to resolve discrepancies between computational and experimental data .

Advanced: How can researchers resolve contradictions in reported hydrogen bonding patterns for imidazolidin-2-one derivatives?

Answer:

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and compare with databases like Cambridge Structural Database (CSD). For example, conflicting reports on N–H···O vs. C–H···N dominance may arise from solvent polarity or crystallization conditions .
  • Dynamic Studies : Use variable-temperature XRD or solid-state NMR to assess hydrogen bond stability under different conditions .
  • Theoretical Calculations : Perform DFT (e.g., Gaussian 09) to calculate bond energies and optimize geometries, identifying thermodynamically favored interactions .

Basic: What safety protocols are critical when handling imidazolidin-2-one derivatives in the lab?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (analogous to hazards reported for structurally similar pyridyl compounds) .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as imidazolidinones may release irritant vapors during heating .
  • Waste Disposal : Neutralize residues with dilute acetic acid before disposal in designated organic waste containers .

Advanced: What strategies optimize the enantiomeric purity of chiral imidazolidin-2-one derivatives?

Answer:

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization to control stereochemistry .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for HPLC separation .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Advanced: How do substituents on the pyridyl ring influence the physicochemical properties of this compound?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase melting points (via enhanced dipole interactions) and reduce solubility in polar solvents .
  • Electron-Donating Groups (e.g., OCH3) : Improve solubility in DMSO/water mixtures but may decrease thermal stability .
  • Positional Effects : Meta-substitution on the pyridine ring disrupts coplanarity with the imidazolidinone, altering π-conjugation and UV-Vis absorption profiles .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H NMR (DMSO-d6) shows imidazolidinone NH at δ 8.2–8.5 ppm and pyridyl protons as a multiplet at δ 7.5–8.3 ppm. 13C NMR confirms the carbonyl (C=O) at ~160 ppm .
  • FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .
  • HRMS : Use ESI+ mode to observe [M+H]+ peaks; deviations >2 ppm suggest impurities or incorrect assignments .

Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Answer:

  • Reaction Optimization : Screen bases (e.g., K2CO3 vs. DBU) and solvents (DMF vs. THF) to improve nucleophilicity of the pyridyl precursor .
  • Catalyst Selection : Use Pd(PPh3)4 for Suzuki couplings to enhance cross-coupling efficiency between boronic acids and chloropyridines .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust stoichiometry/temperature accordingly .

Advanced: What role does this compound play in agrochemical research?

Answer:

  • Herbicidal Activity : Derivatives with halogenated pyridines (e.g., 3,6-dichloro substitution) inhibit acetolactate synthase (ALS), a target in weed control .
  • Structure-Activity Studies : Modify the imidazolidinone ring (e.g., introducing methyl groups) to enhance soil mobility and bioavailability .
  • Ecotoxicity Testing : Assess soil adsorption coefficients (Koc) and hydrolysis half-lives to ensure environmental safety .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。